An In-depth Technical Guide to the Physical Properties of Tolualdehyde Isomers
An In-depth Technical Guide to the Physical Properties of Tolualdehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of the three isomers of tolualdehyde: ortho-tolualdehyde (o-tolualdehyde), meta-tolualdehyde (m-tolualdehyde), and para-tolualdehyde (p-tolualdehyde). The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Introduction
Tolualdehyde (C₈H₈O), a methylbenzaldehyde, exists in three structural isomers depending on the position of the methyl group on the benzene ring relative to the aldehyde group. These isomers, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties due to differences in their molecular geometry and electronic effects. A thorough understanding of these properties is crucial for their effective use in organic synthesis, as intermediates in the production of pharmaceuticals, fragrances, and dyes.[1]
Physical and Chemical Properties
The tolualdehyde isomers are typically colorless to pale yellow liquids at room temperature, each with a characteristic odor.[2][3][4] The para-isomer is noted for its distinct cherry-like scent.[5]
Quantitative Physical Properties
The key physical properties of the tolualdehyde isomers are summarized in the table below for easy comparison.
| Property | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
| CAS Number | 529-20-4 | 620-23-5 | 104-87-0 |
| Molecular Formula | C₈H₈O | C₈H₈O | C₈H₈O |
| Molecular Weight ( g/mol ) | 120.15 | 120.15 | 120.15 |
| Boiling Point (°C) | 199-201[4][6] | 199[3][7] | 204-205[2][8] |
| Melting Point (°C) | -35[9] | > 25[7] | -6[2][10] |
| Density (g/mL at 25°C) | 1.013-1.029[4] | 1.019[7][11] | 1.019[8] |
| Refractive Index (n20/D) | 1.546[6] | 1.541[7][12] | 1.545[8][13] |
| Flash Point (°C) | 77.22[4] | 82.78[3] | 80[2] |
| Solubility in Water | Slightly soluble[14] | Slightly soluble[11] | Limited solubility[15] |
| Solubility in Organic Solvents | Soluble in alcohol and ether[14] | Soluble in chloroform and ethyl acetate (slightly)[11] | Soluble in ethanol, ether, and toluene[5] |
| Dipole Moment (D) | 2.84[9] | Not readily available | 3.27[16] |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of the tolualdehyde isomers. Below are the key spectroscopic data for each isomer.
| Isomer | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) | Methyl Protons (CH₃) δ (ppm) |
| o-Tolualdehyde | 10.26 (s, 1H)[4] | 7.25-7.79 (m, 4H)[4] | 2.66 (s, 3H)[4] |
| m-Tolualdehyde | 9.95 (s, 1H)[17] | 7.38-7.68 (m, 4H)[17] | 2.39 (s, 3H)[17] |
| p-Tolualdehyde | 9.96 (s, 1H)[4] | 7.33 (d, 2H), 7.77 (d, 2H)[4] | 2.44 (s, 3H)[4] |
| Isomer | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons (Ar-C) δ (ppm) | Methyl Carbon (CH₃) δ (ppm) |
| o-Tolualdehyde | 192.8[4] | 126.3, 131.8, 132.1, 133.7, 134.2, 140.6[4] | 19.9[4] |
| m-Tolualdehyde | 192.6[4] | 127.2, 128.9, 130.0, 135.3, 136.5, 138.9[4] | 21.2[4] |
| p-Tolualdehyde | 192.05[18] | 129.71, 129.86, 134.20, 145.56[3] | 21.91[18] |
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| o-Tolualdehyde | ~1700 | ~3050 | ~2850, ~2750 | ~1600, ~1580 |
| m-Tolualdehyde | ~1703 | ~3040 | ~2860, ~2760 | ~1608, ~1590 |
| p-Tolualdehyde | ~1690-1705[2] | ~3050-3000[2] | ~2850-2800[2] | ~1600-1500[2] |
The mass spectra of the tolualdehyde isomers are characterized by a prominent molecular ion peak (M⁺) at m/z 120. Key fragment ions arise from the loss of a hydrogen atom ([M-H]⁺ at m/z 119) and the formyl group ([M-CHO]⁺ at m/z 91).[11][12]
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| o-Tolualdehyde | 120 | 119, 91, 65 |
| m-Tolualdehyde | 120 | 119, 91, 65 |
| p-Tolualdehyde | 120 | 119, 91, 65[11][12] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of tolualdehyde isomers.
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer
-
Capillary tubes (one end sealed)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or silicone oil
Procedure:
-
Fill the small test tube with the tolualdehyde isomer to a depth of about 1-2 cm.
-
Place a capillary tube, with its open end downwards, into the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.
-
Place the assembly in the Thiele tube or heating block, which is filled with a heating oil.[19]
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[17][19]
Melting Point Determination (for p-Tolualdehyde)
The capillary method is the standard technique for determining the melting point of crystalline solids.[1]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Sample of p-tolualdehyde
Procedure:
-
Ensure the p-tolualdehyde sample is dry and finely powdered.
-
Introduce a small amount of the sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]
Density Measurement
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
Procedure:
-
Measure the mass of the clean, dry pycnometer (or graduated cylinder).
-
Fill the pycnometer with the tolualdehyde isomer, ensuring no air bubbles are present. If using a graduated cylinder, add a known volume of the liquid.
-
Measure the mass of the pycnometer (or graduated cylinder) containing the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.[6][11]
Refractive Index Measurement
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of the tolualdehyde isomer onto the prism.
-
Close the prism and allow the sample to reach thermal equilibrium (typically at 20°C).
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Logical Relationships in Synthesis
Tolualdehyde isomers are important precursors in various organic reactions. The following diagrams illustrate the workflows of two common condensation reactions involving tolualdehydes.
Conclusion
This technical guide has provided a detailed summary of the physical and spectroscopic properties of o-, m-, and p-tolualdehyde. The tabulated data allows for a quick and easy comparison of the isomers, while the experimental protocols offer standardized methods for their characterization. The inclusion of reaction workflows highlights their utility as synthetic intermediates. This comprehensive resource is intended to support the work of researchers and professionals in the fields of chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. (Solved) - What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... (1 Answer) | Transtutors [transtutors.com]
- 3. bmse000527 P-tolualdehyde at BMRB [bmrb.io]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. p-Tolualdehyde(104-87-0) 1H NMR spectrum [chemicalbook.com]
- 7. m-Tolualdehyde(620-23-5) 13C NMR [m.chemicalbook.com]
- 8. p-Tolualdehyde(104-87-0) 13C NMR spectrum [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Benzaldehyde, 4-methyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. massbank.eu [massbank.eu]
- 13. spectrabase.com [spectrabase.com]
- 14. m-Tolualdehyde(620-23-5) IR Spectrum [chemicalbook.com]
- 15. p-Tolualdehyde(104-87-0) IR Spectrum [m.chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. m-Tolualdehyde(620-23-5) 1H NMR spectrum [chemicalbook.com]
- 18. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. spectrabase.com [spectrabase.com]
